1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole follows IUPAC conventions for complex heterocyclic compounds containing multiple functional groups. The primary IUPAC name identifies the compound as 1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole, emphasizing the sulfonyl bridge connecting the substituted benzene ring to the dihydroimidazole core. Alternative systematic names include 1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole and 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole.
The compound is registered in multiple chemical databases with the CAS Registry Number 873580-32-6, ensuring unambiguous identification across scientific literature and regulatory frameworks. Additional identifiers include the PubChem CID 15942907, which provides comprehensive structural and property data. The systematic naming reflects the hierarchical structure where the dihydroimidazole ring serves as the parent heterocycle, with the phenyl substituent at position 2 and the complex sulfonylated aromatic system attached to nitrogen at position 1. This nomenclature system facilitates clear communication among researchers and enables accurate database searches for related compounds and synthetic pathways.
The structural designation also incorporates stereochemical considerations, although the current literature does not specify particular stereoisomeric forms for this compound. The dihydroimidazole ring system can exhibit conformational flexibility, and the presence of multiple aromatic rings introduces potential for restricted rotation around certain bonds. Understanding these nomenclature principles is crucial for synthetic chemists working on related derivatives and for medicinal chemists exploring structure-activity relationships within this chemical class.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₇H₁₇ClN₂O₃S, representing a complex organic molecule with 40 total atoms. The molecular weight is precisely calculated as 364.8 g/mol, placing this compound in the medium molecular weight range typical for drug-like molecules. The elemental composition consists of 17 carbon atoms, 17 hydrogen atoms, one chlorine atom, two nitrogen atoms, three oxygen atoms, and one sulfur atom, reflecting the structural complexity arising from multiple functional groups.
| Molecular Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₇H₁₇ClN₂O₃S | Complex heterocyclic structure |
| Molecular Weight | 364.8 g/mol | Drug-like molecular weight range |
| Heavy Atom Count | 23 | Moderate structural complexity |
| Hydrogen Bond Acceptors | 5 | Potential for protein interactions |
| Hydrogen Bond Donors | 0 | Limited aqueous solubility |
| Rotatable Bond Count | 3 | Moderate conformational flexibility |
The degree of unsaturation for this molecule is 11, indicating the presence of multiple aromatic rings and the sulfonyl functional group. This high degree of unsaturation contributes to the compound's rigidity and potential for π-π stacking interactions with biological targets. The molecular weight falls within Lipinski's Rule of Five guidelines for oral bioavailability, although the absence of hydrogen bond donors may limit aqueous solubility. The presence of electronegative atoms (chlorine, oxygen, nitrogen, sulfur) distributed throughout the structure creates potential sites for intermolecular interactions and receptor binding.
Computational analysis reveals that the molecular structure contains three distinct aromatic systems: the dihydroimidazole ring, the phenyl substituent, and the chloro-methoxy-methylphenyl moiety. The sulfonyl group serves as a crucial linker, providing both structural rigidity and electronic properties that influence the overall molecular behavior. These molecular parameters are essential for understanding the compound's physicochemical properties and predicting its behavior in biological systems.
Crystallographic Data and Conformational Isomerism
Crystallographic analysis of sulfonylated imidazole derivatives reveals important structural insights relevant to this compound. Based on comparative studies with related compounds, this molecule likely adopts a specific three-dimensional conformation influenced by intramolecular interactions and steric constraints. The dihydroimidazole ring typically exhibits envelope or half-chair conformations, with the degree of puckering dependent on substituent effects and crystal packing forces.
The sulfonyl group plays a crucial role in determining the overall molecular geometry, creating a tetrahedral sulfur center that positions the aromatic rings in specific spatial orientations. X-ray diffraction studies of similar compounds demonstrate that the S-O bond lengths are typically 1.43-1.45 Å, while the S-N bond connecting to the imidazole nitrogen measures approximately 1.68 Å. The dihedral angles between aromatic planes are constrained by the sulfonyl bridge, typically ranging from 60° to 120° depending on crystal packing and intermolecular interactions.
Conformational analysis suggests that rotation around the S-N bond is restricted due to partial double-bond character arising from sulfur d-orbital participation. This restriction leads to preferred conformational states that may influence biological activity and molecular recognition. Temperature-dependent studies would be valuable for understanding the conformational flexibility and energy barriers between different rotational states. The presence of multiple aromatic rings creates opportunities for π-π stacking interactions in the solid state, contributing to crystal stability and potentially influencing dissolution properties.
Unit cell parameters for related sulfonylated imidazoles typically fall within monoclinic or orthorhombic crystal systems, with space groups commonly observed as P21/c or Pbca. The molecular packing is influenced by weak C-H...O hydrogen bonds, halogen bonding from the chlorine substituent, and van der Waals interactions between aromatic systems. These crystallographic features provide important information for understanding solid-state properties and potential polymorphic behavior.
Spectroscopic Characterization (IR, NMR, MS)
Spectroscopic analysis of this compound employs multiple complementary techniques to confirm structural identity and purity. Infrared spectroscopy reveals characteristic absorption bands that provide fingerprint identification of functional groups. The sulfonyl group exhibits distinctive S=O stretching vibrations typically observed at 1350-1300 cm⁻¹ (asymmetric stretch) and 1180-1140 cm⁻¹ (symmetric stretch). Aromatic C=C stretching appears in the 1600-1450 cm⁻¹ region, while C-H bending modes of the methyl and methoxy groups are observed between 1460-1370 cm⁻¹.
Nuclear magnetic resonance spectroscopy provides detailed structural information through both ¹H and ¹³C NMR experiments. Standard ¹H NMR protocols typically require 16-64 scans with acquisition times of 1.5-5.5 minutes, depending on sample concentration and desired signal-to-noise ratio. The aromatic protons of the phenyl and substituted phenyl rings appear as complex multiplets in the 7.0-8.0 ppm region. The dihydroimidazole CH₂ protons are expected around 3.5-4.0 ppm, while the methoxy group appears as a sharp singlet near 3.8 ppm. The methyl substituent on the benzene ring typically resonates around 2.3 ppm.
| NMR Technique | Typical Parameters | Expected Acquisition Time |
|---|---|---|
| ¹H NMR (16 scans) | Standard resolution | 1 min 30 sec |
| ¹H NMR (64 scans) | Enhanced S/N ratio | 5 min 31 sec |
| ¹³C NMR (1024 scans) | Standard experiment | ~1 hour |
| HSQC (2 scans) | Proton-carbon correlation | 27 minutes |
| HMBC (4 scans) | Long-range correlations | 1 hour 6 min |
Carbon-13 NMR spectroscopy requires approximately 1024 scans for adequate signal intensity, with total acquisition times around one hour. The aromatic carbons appear between 110-160 ppm, with the electron-withdrawing sulfonyl group causing downfield shifts for directly attached carbons. The methoxy carbon resonates around 55 ppm, while the methyl carbon appears near 21 ppm. Two-dimensional NMR experiments such as HSQC and HMBC provide valuable connectivity information, with HSQC experiments requiring 27 minutes for basic acquisition and HMBC experiments needing approximately one hour.
Mass spectrometry confirms the molecular weight and provides fragmentation patterns characteristic of sulfonylated imidazoles. The molecular ion peak appears at m/z 364.8, corresponding to [M]⁺. Common fragmentation pathways include loss of the sulfonyl group (SO₂, 64 mass units) and cleavage of aromatic substituents. High-resolution mass spectrometry enables precise molecular formula determination and detection of impurities or degradation products.
Comparative Analysis with Related Sulfonylated Imidazole Derivatives
Comparative structural analysis with related sulfonylated imidazole derivatives reveals important structure-activity relationships and synthetic accessibility patterns. The compound 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-4-methyl-1H-imidazole (CAS 723745-17-3) shares the same sulfonylated phenyl moiety but contains a methyl substituent at the 4-position of the imidazole ring instead of the phenyl-dihydroimidazole system. This structural difference results in a significantly lower molecular weight (300.76 g/mol vs. 364.8 g/mol) and altered physicochemical properties.
The presence of the 2-phenyl-4,5-dihydro substitution pattern in the target compound introduces additional conformational complexity compared to simpler methylated derivatives. This structural modification potentially enhances binding affinity to biological targets through increased hydrophobic interactions and π-π stacking capabilities. Studies of related imidazole derivatives demonstrate that 2-phenyl substitution often correlates with improved anti-inflammatory activity compared to alkyl-substituted analogs. The dihydroimidazole ring system provides additional flexibility that may be crucial for optimal receptor binding geometries.
Synthetic approaches to related compounds suggest that the target molecule can be prepared through established methodologies for imidazole formation. Recent advances in imidazole synthesis include multicomponent reactions, cyclization of imidamides with various electrophiles, and transition metal-catalyzed processes. The sulfonylation step typically involves reaction of the imidazole nitrogen with sulfonyl chlorides under basic conditions. Comparative yields for similar transformations range from 60-90%, depending on reaction conditions and substrate substitution patterns.
Biological activity comparisons reveal that sulfonylated imidazoles often exhibit enhanced pharmacological properties compared to unsubstituted analogs. The introduction of halogen substituents like chlorine can improve metabolic stability and modulate binding selectivity. Methoxy groups typically enhance solubility while maintaining favorable pharmacokinetic properties. The combination of these substituents in the 5-chloro-2-methoxy-4-methylphenyl moiety represents an optimized pattern for balancing activity and drug-like properties.
Recent research demonstrates that imidazole derivatives with similar substitution patterns exhibit significant analgesic and anti-inflammatory activities. Molecular docking studies indicate that the sulfonyl group serves as a crucial pharmacophore element, forming hydrogen bonds with key amino acid residues in cyclooxygenase enzymes. The phenyl substituent at position 2 enhances binding affinity through hydrophobic interactions with the enzyme active site. These structure-activity relationships provide valuable guidance for further optimization and development of this compound class.
Properties
IUPAC Name |
1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-12-10-15(23-2)16(11-14(12)18)24(21,22)20-9-8-19-17(20)13-6-4-3-5-7-13/h3-7,10-11H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSKTYZSEHCQQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Sulfonylation
A widely employed method involves the reaction of 4,5-dihydro-1H-imidazole derivatives with sulfonyl chlorides. For example:
-
Synthesis of 4,5-dihydro-1H-imidazole intermediate :
-
Sulfonylation at the 1-position :
Key parameters :
Cyclocondensation Approaches
Cyclocondensation of 1,2-diamines with carbonyl compounds offers an alternative route:
-
Formation of the imidazoline ring :
-
Sulfonylation post-cyclization :
Optimization challenges :
-
Competing side reactions (e.g., over-sulfonylation) require precise stoichiometry.
-
Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 24 hours).
Advanced Catalytic Methods
Transition Metal-Catalyzed Coupling
Palladium or ruthenium catalysts enable direct arylations:
-
Buchwald-Hartwig amination : Coupling aryl halides with imidazole intermediates.
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Catalyst system : Pd(OAc)₂/Xantphos, K₃PO₄ base, toluene at 110°C.
Advantages :
One-Pot Tandem Reactions
Recent protocols combine cyclization and sulfonylation in a single vessel:
-
Step 1 : Cyclocondensation of 1,2-diamines and aldehydes to form 4,5-dihydroimidazole.
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Step 2 : In-situ sulfonylation without intermediate isolation.
Conditions :
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to, altering their activity.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of sulfonated 4,5-dihydro-1H-imidazoles. Key structural analogues include:
Key Observations :
- Electron-Withdrawing Groups : The 5-chloro substituent in the target compound enhances electrophilicity compared to methoxy or methyl groups in analogues like the 5-methoxy-2,4-dimethylphenyl derivative . This may influence reactivity in nucleophilic substitution or binding to biological targets.
- Biological Activity : Sulfonyl-linked imidazoles, such as those in , exhibit cytotoxicity against cancer cell lines, with substituent-dependent potency .
Pharmacological and Physicochemical Properties
- Antimicrobial Activity : Analogues like BH50423 () are screened for antimicrobial activity, though specific data for the target compound is absent. Substituted imidazoles with sulfonyl groups often show Gram-positive bacterial inhibition .
- Solubility and Stability : The methoxy and chloro groups in the target compound may improve solubility in polar solvents compared to purely alkyl-substituted analogues .
Biological Activity
The compound 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole , with a molecular formula of and a molecular weight of 364.8 g/mol, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a sulfonyl group attached to a phenyl ring and an imidazole moiety. This structural configuration is significant as it influences the compound's interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.8 g/mol |
| CAS Number | 873580-32-6 |
| SMILES | COc1cc(C)c(Cl)cc1S(=O)(=O)N1CCN=C1c1ccccc1 |
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activities. For instance, studies have shown that imidazole derivatives can induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation. The presence of the sulfonyl group may enhance the compound's ability to interact with specific protein targets involved in cancer progression.
Case Study: A study conducted on imidazole derivatives demonstrated that certain modifications led to enhanced cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis in tumor cells, suggesting a potential for This compound to exhibit similar effects .
Antimicrobial Activity
The antimicrobial potential of sulfonamide derivatives has been well-documented. The sulfonyl moiety is known to mimic p-amino benzoic acid (PABA), which is crucial for bacterial growth, thus inhibiting bacterial enzyme activity.
Research Findings: In vitro studies have shown that compounds with sulfonamide structures can effectively inhibit the growth of various bacterial strains. The specific activity of This compound against pathogens such as Staphylococcus aureus and Escherichia coli warrants further investigation .
The proposed mechanisms by which This compound exerts its biological effects include:
- Enzyme Inhibition: The compound may inhibit enzymes critical for DNA synthesis in bacteria.
- Apoptosis Induction: In cancer cells, it may trigger apoptotic pathways through oxidative stress mechanisms.
- Receptor Modulation: Potential interactions with cellular receptors could alter signaling pathways related to cell growth and survival.
Comparative Analysis with Similar Compounds
To better understand the biological activity of This compound , it is useful to compare it with other known compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Chloro-N-(4-methylphenyl)benzene sulfonamide | Sulfonamide group | Antimicrobial |
| Imidazole derivatives | Imidazole ring | Anticancer |
| Sulfonamide antibiotics | PABA mimic | Antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
